Product packaging for 4-(2-Methylquinolin-3-YL)thiazol-2-amine(Cat. No.:)

4-(2-Methylquinolin-3-YL)thiazol-2-amine

Cat. No.: B11868515
M. Wt: 241.31 g/mol
InChI Key: WORFUNDNOXMILI-UHFFFAOYSA-N
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Description

4-(2-Methylquinolin-3-YL)thiazol-2-amine is a synthetic organic compound characterized by a molecular structure combining quinoline and thiazole heterocyclic systems. This class of compounds is of significant interest in medicinal chemistry and drug discovery research due to the known pharmacological profiles of its constituent parts. Quinoline derivatives, such as 4-aminoquinoline, are extensively investigated as inhibitors of enzymes like NRH:quinone oxidoreductase 2 (NQO2), a target in cancer biology and neurological conditions research . Furthermore, thiazole and thiazole-amine motifs, as seen in other research compounds , are common features in molecules studied for their diverse biological activities. The integration of these two systems into a single molecular framework suggests potential for unique electronic properties and binding interactions with biological targets. Researchers may explore this compound as a key intermediate or precursor in the synthesis of more complex molecules, or as a probe for studying structure-activity relationships in biochemical assays. As with all compounds of this nature, it is intended for laboratory research purposes by qualified professionals. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers should conduct all necessary safety assessments and handling procedures in accordance with their institution's guidelines prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H11N3S B11868515 4-(2-Methylquinolin-3-YL)thiazol-2-amine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H11N3S

Molecular Weight

241.31 g/mol

IUPAC Name

4-(2-methylquinolin-3-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C13H11N3S/c1-8-10(12-7-17-13(14)16-12)6-9-4-2-3-5-11(9)15-8/h2-7H,1H3,(H2,14,16)

InChI Key

WORFUNDNOXMILI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C=C1C3=CSC(=N3)N

Origin of Product

United States

Synthetic Methodologies for 4 2 Methylquinolin 3 Yl Thiazol 2 Amine and Analogues

Established Synthetic Pathways for the Thiazole (B1198619) Ring System

The thiazole ring, a common scaffold in medicinal chemistry, can be synthesized through various well-established methods. For the preparation of 2-aminothiazole (B372263) derivatives, the Hantzsch thiazole synthesis and thiourea-mediated cyclization reactions are particularly prominent.

Hantzsch Thiazole Synthesis and Its Adaptations for 2-Aminothiazoles

The Hantzsch thiazole synthesis, first reported in 1887, remains a cornerstone for the formation of thiazole rings. The classical approach involves the condensation of an α-haloketone with a thioamide. To specifically produce 2-aminothiazoles, thiourea (B124793) is employed as the thioamide component. This reaction provides a versatile and efficient route to a wide array of substituted 2-aminothiazoles.

The general mechanism involves the initial S-alkylation of the thiourea by the α-haloketone, followed by an intramolecular cyclization through the attack of the nitrogen atom on the carbonyl carbon, and subsequent dehydration to yield the aromatic thiazole ring.

Adaptations of the Hantzsch synthesis have been developed to improve yields, reduce reaction times, and employ more environmentally benign conditions. Microwave-assisted synthesis, for example, has been shown to significantly accelerate the reaction, often leading to higher yields in a fraction of the time required for conventional heating methods. Furthermore, the use of various catalysts and solvent systems can be tailored to specific substrates.

A representative scheme for the Hantzsch synthesis of a 2-aminothiazole is as follows:

Scheme 1: General Hantzsch Thiazole Synthesis

α-Haloketone + Thiourea → 2-Aminothiazole

Reactant 1Reactant 2ConditionsProduct
α-HaloketoneThioureaEthanol, Reflux2-Aminothiazole
α-HaloketoneSubstituted ThioureaMicrowave, Solvent-freeSubstituted 2-Aminothiazole

Thiourea-mediated Cyclization Reactions for Thiazole Scaffold Construction

Thiourea is a critical reagent in several cyclization reactions that lead to the formation of the 2-aminothiazole scaffold. Beyond the classical Hantzsch synthesis, other methodologies also leverage the nucleophilic nature of thiourea's sulfur and nitrogen atoms.

One such approach involves the reaction of thiourea with α,β-unsaturated carbonyl compounds. This can proceed through a Michael addition of the thiourea to the unsaturated system, followed by cyclization and oxidation to furnish the 2-aminothiazole ring. The specific reaction pathway and final product can be influenced by the reaction conditions and the nature of the substrates.

These thiourea-mediated cyclizations offer an alternative to the use of pre-functionalized α-haloketones and expand the range of starting materials that can be used to access the 2-aminothiazole core.

Strategic Approaches for Quinoline (B57606) Moiety Construction and Functionalization

The quinoline ring system, another privileged scaffold in drug discovery, can be synthesized through several classic named reactions. For the specific purpose of creating a 2-methylquinoline (B7769805) functionalized at the 3-position, methods like the Doebner-von Miller and Combes syntheses are particularly relevant, followed by targeted functionalization steps.

The Doebner-von Miller reaction provides a direct route to 2-methylquinolines through the reaction of an aniline (B41778) with an α,β-unsaturated aldehyde or ketone, typically crotonaldehyde, in the presence of a strong acid. wikipedia.orgsynarchive.com This method is a variation of the Skraup synthesis and is effective for producing quinolines with specific substitution patterns based on the choice of reactants. nih.gov

The Combes quinoline synthesis involves the acid-catalyzed cyclization of a Schiff base formed from the condensation of an aniline with a β-diketone. wikipedia.org By selecting an appropriate β-diketone, a 2-methylquinoline can be obtained.

Once the 2-methylquinoline core is established, functionalization at the 3-position is necessary to enable coupling with the thiazole moiety. A common and effective method for this is the Vilsmeier-Haack reaction . This reaction utilizes a Vilsmeier reagent, typically generated from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl group (-CHO) at the electron-rich 3-position of the quinoline ring, yielding 2-methylquinoline-3-carbaldehyde (B6230870). chemijournal.com In some cases, this reaction can also lead to the formation of 2-chloro-3-formylquinolines. researchgate.netnih.gov

Coupling Strategies for the Assembly of the 4-(2-Methylquinolin-3-YL)thiazol-2-amine Scaffold

With the key precursors, a 2-methylquinoline functionalized at the 3-position and a 2-aminothiazole, in hand, the final step is their coupling to form the target molecule. The primary strategies for this assembly involve either starting with a pre-formed 2-methylquinoline-3-carbaldehyde or utilizing a 2-aminothiazole intermediate in a multi-step sequence.

Synthetic Routes Involving 2-Methylquinoline-3-carbaldehyde Precursors

A highly convergent approach to this compound involves the reaction of 2-methylquinoline-3-carbaldehyde with a suitable 2-aminothiazole derivative. A common strategy is to first convert the aldehyde to an α-haloketone. This can be achieved by bromination of the methyl group adjacent to the carbonyl, for instance, using bromine in a suitable solvent.

The resulting α-bromoacetyl-2-methylquinoline can then undergo a classic Hantzsch thiazole synthesis with thiourea to directly form the desired this compound scaffold.

An alternative pathway involves the direct condensation of 2-methylquinoline-3-carbaldehyde with a 2-aminothiazole that has an active methylene (B1212753) group at the 5-position. However, to obtain the target compound where the quinoline is at the 4-position of the thiazole, the Hantzsch approach is more direct.

Table of Precursors and Reactions for Quinoline-Thiazole Assembly

Quinoline Precursor Thiazole Precursor/Reagent Reaction Type Key Intermediate
2-Methylquinoline-3-carbaldehyde Bromine, then Thiourea Bromination followed by Hantzsch synthesis 3-(Bromoacetyl)-2-methylquinoline

Methodologies Utilizing 2-Aminothiazole Intermediates

In this approach, a functionalized 2-aminothiazole serves as the starting point. For example, a 2-aminothiazole with a suitable group at the 4-position that can participate in a coupling reaction with a 3-substituted-2-methylquinoline.

One potential strategy involves a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling. This would require the synthesis of a 3-halo-2-methylquinoline (e.g., 3-bromo- (B131339) or 3-iodo-2-methylquinoline) and a 4-boronic acid or 4-stannyl derivative of 2-aminothiazole. While synthetically more demanding, this approach offers a high degree of flexibility for introducing various substituents on both heterocyclic rings.

Another possibility is the reaction of a 3-amino-2-methylquinoline with a pre-formed thiazole precursor. However, the synthesis of 3-amino-2-methylquinoline can be challenging.

Derivatization and Further Structural Modifications of this compound

The 2-amino group on the thiazole ring of this compound serves as a versatile handle for a variety of structural modifications, allowing for the generation of a library of derivatives. These modifications can be broadly categorized based on the type of reaction occurring at the amino group.

Acylation and Sulfonylation: The primary amine can readily undergo acylation with various acylating agents such as acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides. These reactions are useful for introducing a wide range of substituents. mdpi.com

Urea and Thiourea Formation: The reaction of the 2-amino group with isocyanates or isothiocyanates provides a straightforward route to the corresponding ureas and thioureas. This allows for the introduction of diverse aryl or alkyl substituents. mdpi.com

Schiff Base Formation: Condensation of the amino group with various aldehydes or ketones under dehydrating conditions leads to the formation of Schiff bases (imines). These can be further reduced to secondary amines if desired. mdpi.com

The table below summarizes some of the key derivatization reactions for this compound.

Reaction TypeReagent ClassGeneral Product Structure
AcylationAcid Chlorides (R-COCl)N-(4-(2-methylquinolin-3-yl)thiazol-2-yl)acetamide derivatives
SulfonylationSulfonyl Chlorides (R-SO₂Cl)N-(4-(2-methylquinolin-3-yl)thiazol-2-yl)benzenesulfonamide derivatives
Urea FormationIsocyanates (R-NCO)1-Aryl-3-(4-(2-methylquinolin-3-yl)thiazol-2-yl)urea derivatives
Thiourea FormationIsothiocyanates (R-NCS)1-Aryl-3-(4-(2-methylquinolin-3-yl)thiazol-2-yl)thiourea derivatives
Schiff Base FormationAldehydes (R-CHO)(E)-N-(Arylmethylene)-4-(2-methylquinolin-3-yl)thiazol-2-amine derivatives

These derivatization strategies provide a powerful means to explore the structure-activity relationships of this class of compounds by systematically modifying the physicochemical properties of the parent molecule.

Biological Activity Spectrum and Mechanistic Exploration of 4 2 Methylquinolin 3 Yl Thiazol 2 Amine Derivatives

Antimicrobial Research Paradigms

The fusion of the quinoline (B57606) ring, a known pharmacophore with broad antimicrobial properties, and the thiazole (B1198619) ring has led to the development of potent antimicrobial agents. These derivatives have been extensively studied for their activity against a wide spectrum of bacteria and fungi, including drug-resistant strains.

Antibacterial Activity and Strain-Specific Efficacy Studies

Derivatives of the thiazole-quinoline scaffold have shown significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. Studies have demonstrated that these compounds can be particularly effective against multidrug-resistant strains, a critical area of focus in modern antimicrobial research.

Research has revealed that certain thiazole-quinolinium derivatives exhibit potent, broad-spectrum antibacterial action. nih.gov These compounds have shown significant efficacy against antibiotic-susceptible and resistant Staphylococcus aureus (S. aureus) strains, with Minimum Inhibitory Concentration (MIC) values ranging from 1 to 32 μg/mL. nih.gov Notably, some analogues were found to be over 100 times more potent than methicillin (B1676495) against methicillin-resistant S. aureus (MRSA) strains. nih.gov For instance, specific 3-methylbenzo[d]thiazol-methylquinolinium derivatives demonstrated potent activity against three MRSA strains with MIC values of 1.5–4 μg/mL, comparable to vancomycin. tandfonline.com One derivative, designated A2, was particularly effective against MRSA with a MIC value of 1.5 µg/mL. tandfonline.com Other studies on quinoline-thiazole derivatives reported strong efficacy against MRSA, with one compound being eight times more effective than the standard drug. acs.org

The activity of these compounds extends to other significant pathogens. Vancomycin-resistant Enterococcus (VRE) strains were inhibited with MIC values of 2–8 μg/mL. tandfonline.com Some derivatives also showed effectiveness against Gram-negative organisms like E. coli, including drug-resistant NDM-1 strains. nih.govacs.org

Antibacterial Activity of 4-(2-Methylquinolin-3-YL)thiazol-2-amine Derivatives
Bacterial StrainDerivative TypeMIC (μg/mL)Reference
Methicillin-Resistant S. aureus (MRSA)3-methylbenzo[d]thiazol-methylquinolinium (Compound A2)1.5 tandfonline.com
Methicillin-Resistant S. aureus (MRSA)Thiazole-quinolinium derivatives1 - 32 nih.gov
Methicillin-Resistant S. aureus (MRSA)Quinoline-thiazole derivative (Compound 4g)3.91 acs.org
Vancomycin-Resistant Enterococcus faecalis (VRE)3-methylbenzo[d]thiazol-methylquinolinium2 - 8 tandfonline.com
Bacillus subtilisThaizol-methylquinolinium derivatives2 - 8 researchgate.net
E. coli (ATCC 35218)Quinoline-thiazole derivative (Compound 4g)7.81 acs.org

Antifungal Activity and Spectrum Analysis

In addition to their antibacterial properties, quinoline-thiazole derivatives have been investigated for their efficacy against various fungal pathogens. The structural characteristics of these compounds make them promising candidates for the development of new antifungal agents.

Studies have shown that certain synthesized quinoline-2-one derivatives linked with thiadiazole, a related five-membered heterocycle, exhibit potent antifungal activity. journalgrid.com Compounds with fluoro and dichloro substitutions demonstrated particularly strong activity against Candida albicans and Aspergillus niger when compared to the standard drug Fluconazole. journalgrid.com Similarly, research into 4-(indol-3-yl)thiazol-2-amines, which share the core thiazol-2-amine structure, found that their antifungal activity could exceed or be equipotent to reference agents like bifonazole (B1667052) and ketoconazole. mdpi.com Other research has focused on 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, which also contain a thiazole moiety. These compounds were tested against seven agricultural fungi, with some derivatives showing higher fungicidal effects than others. mdpi.comresearchgate.net Certain novel thiazolidinone derivatives have also been screened for activity against fungi such as Aspergillus flavus, Aspergillus niger, and Candida albicans. researchgate.net

Antifungal Activity of Thiazole Derivatives
Fungal StrainDerivative TypeActivity NotedReference
Candida albicans4-Hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-onePotent activity compared to Fluconazole journalgrid.com
Aspergillus niger4-Hydroxy-1-methyl/phenyl-3-(substituted thiadiazole)quinolin-2(1H)-onePotent activity compared to Fluconazole journalgrid.com
Various mycotoxin-producing fungiThiazole derivativesStrong antifungal activity, inducing ultrastructural changes nih.gov
Candida parapsilosisQuinoline-thiazole derivative (Compound 4j)MIC90 < 0.06 μg/mL acs.org
Various agricultural fungi2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-onesSignificant fungicidal effects observed mdpi.comresearchgate.net

Molecular Mechanisms Underlying Antimicrobial Action

A key aspect of the research into these compounds is the elucidation of their mechanism of action. Understanding how these molecules inhibit microbial growth at a molecular level is crucial for their development as therapeutic agents. Two primary targets that have been identified are FtsZ and MurB, both of which are essential proteins in bacterial cell wall synthesis and division.

FtsZ Polymerization Inhibition: The bacterial cell division protein FtsZ is a highly conserved and essential protein, making it an attractive target for new antibiotics. researchgate.netnih.gov Several studies have shown that quinoline-thiazole derivatives can disrupt the function of FtsZ. researchgate.net These compounds have been found to interfere with the protein's polymerization dynamics. nih.gov Specifically, certain derivatives increase the rate of FtsZ polymerization and stabilize the resulting polymers, leading to an inhibition of bacterial cell division. researchgate.net This mechanism involves enhancing the GTPase activity of FtsZ. tandfonline.comresearchgate.net This mode of action is distinct from some other FtsZ inhibitors that block assembly. researchgate.netnih.gov

MurB Inhibition: The enzyme UDP-N-acetylenolpyruvoylglucosamine reductase (MurB) is another critical component in the bacterial peptidoglycan biosynthesis pathway. researchgate.net Inhibition of MurB disrupts the formation of the bacterial cell wall, leading to cell death. Thiazolidinones, which contain a thiazole ring structure, have been identified as inhibitors of the MurB enzyme. researchgate.net Docking studies have suggested that the antibacterial activity of some 4-(indol-3-yl)thiazol-2-amines may be due to the inhibition of E. coli MurB. mdpi.com

Anticancer and Antiproliferative Research

The quinoline and thiazole scaffolds are also prevalent in the design of anticancer agents. Their derivatives have been evaluated for cytotoxicity against a variety of human cancer cell lines, with research focusing on their ability to inhibit cell growth and induce programmed cell death (apoptosis).

In vitro Cytotoxicity against Cancer Cell Lines

Numerous studies have documented the antiproliferative activity of quinoline-thiazole derivatives against a panel of human cancer cell lines, including breast (MCF-7), lung (A549), cervical (HeLa), and liver (HepG2) cancer cells. The efficacy is typically quantified by the half-maximal inhibitory concentration (IC50), which indicates the concentration of a compound required to inhibit cell growth by 50%.

Substituted quinolines have demonstrated significant antiproliferative effects, in some cases surpassing the activity of the control drug, 5-Fluorouracil. researchgate.net Similarly, novel isatin–podophyllotoxin (B1678966) hybrids incorporating a thiazole ring showed moderate to high cytotoxicity against MCF-7, A549, and HepG2 cell lines. researchgate.net Certain chalcone-thienopyrimidine derivatives have shown potent anticancer activities against both HepG2 and MCF-7 cells. nih.gov The antiproliferative activity of these compounds is often selective, with some showing lower toxicity to normal cell lines. researchgate.net

In vitro Cytotoxicity (IC50) of Quinoline-Thiazole Derivatives
Cell LineDerivative TypeIC50 (μM)Reference
MCF-7 (Breast Cancer)Ciprofloxacin 3,4,5 tri-methoxy chalcone (B49325) hybrid54 (after 24h) nih.gov
A549 (Lung Cancer)Fluorinated podophyllotoxin derivative (Compound 7f)0.90 ± 0.09 researchgate.net
HeLa (Cervical Cancer)Demethylincisterol A3 (Sdy-1)0.00017 ± 0.00 mdpi.com
HepG2 (Liver Cancer)Quinoline‐based thiazolidinone (Compound 4)0.017 ± 0.004 researchgate.net
HepG2 (Liver Cancer)Chalcone-thienopyrimidine (Compound 3b)More potent than 5-FU nih.gov

Investigation of Cellular Proliferation and Apoptosis Modulation

Beyond simply measuring cytotoxicity, researchers have investigated the specific cellular mechanisms by which these compounds inhibit cancer cell growth. Key findings point to the induction of cell cycle arrest and apoptosis.

Cell Cycle Arrest: Many quinoline and thiazole derivatives have been shown to halt the progression of the cell cycle at specific phases, thereby preventing cancer cells from dividing. For example, some compounds arrest the cell cycle at the G2/M phase, a common mechanism for anticancer drugs. researchgate.net Others have been found to cause arrest at the S phase or G1 phase. researchgate.netmdpi.comnih.gov This disruption of the normal cell division process is a crucial component of their antiproliferative effect.

Apoptosis Induction: A primary goal of cancer therapy is to induce apoptosis in tumor cells. Quinoline-thiazole derivatives have been shown to trigger this process through various signaling pathways. mdpi.com A common mechanism involves the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. Studies have demonstrated that these compounds can upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2. nih.govmdpi.comnih.gov This shift in the Bax/Bcl-2 ratio leads to the activation of caspases (such as caspase-3 and caspase-9), which are the executioner enzymes of apoptosis. nih.govmdpi.comnih.gov The activation of these pathways ultimately leads to the programmed death of the cancer cells. researchgate.net

Elucidation of Oncogenic Target Interactions (e.g., Kinase Inhibition, PI3K Pathway Modulation, CDK12 Inhibition)

The therapeutic potential of thiazole derivatives in oncology is often linked to their ability to interact with key proteins in oncogenic signaling pathways. Research has focused on their role as inhibitors of various protein kinases, modulators of the PI3K pathway, and inhibitors of cyclin-dependent kinases, such as CDK12.

Kinase Inhibition: Thiazole-based compounds have been investigated as inhibitors of several kinases involved in cancer progression. For instance, a series of 4-aryl-5-aminomethyl-thiazole-2-amines demonstrated inhibitory activity against Rho-associated kinases (ROCK), which are implicated in cell proliferation and migration. semanticscholar.org The most potent compound in one study, featuring a 4-pyridine substitution, exhibited an IC50 value of 20 nM against ROCK II. semanticscholar.org Other research has identified thiazole derivatives as potent inhibitors of Aurora kinases A and B, which are crucial for mitotic progression. nih.gov Additionally, the thiazole scaffold is a core component in the development of inhibitors for c-Met kinase, a receptor tyrosine kinase whose dysregulation is linked to tumor growth and metastasis. nih.gov

PI3K Pathway Modulation: The phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade that is frequently hyperactivated in various cancers, often due to functional deletion of the tumor suppressor gene PTEN or amplification of genes for the p110α isoform (PIK3CA) and Akt. googleapis.com Thiazole derivatives have been specifically designed to target this pathway, acting as PI3K inhibitors and thereby antagonizing its pro-survival signals. googleapis.com

CDK12 Inhibition: Cyclin-dependent kinase 12 (CDK12) has emerged as a significant target in oncology, particularly in cancers like esophageal squamous cell carcinoma (ESCC), where it is often overexpressed. nih.gov A novel series of derivatives based on a 4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine scaffold were developed as CDK12 inhibitors. nih.govresearchgate.net One of the most effective compounds, identified as H63, potently inhibits CDK12 and demonstrates significant anti-ESCC activity. nih.gov Mechanistically, H63 disrupts transcription elongation and alters the CDK12-ATM/ATR-CHEK1/CHEK2 signaling axis, leading to DNA damage and cell cycle arrest. nih.gov The inhibition of CDK12 is also known to selectively downregulate the expression of long genes and can induce deficiencies in DNA damage repair, creating vulnerabilities in cancer cells. nih.gov

Table 1: Oncogenic Target Inhibition by Thiazole Derivatives

Compound Class Target Key Findings Reference
4-aryl-5-aminomethyl-thiazole-2-amines ROCK II IC50 value of 20 nM for the most potent compound. semanticscholar.org
4-(2-(methylamino)thiazol-5-yl)pyrimidin-2-amine derivatives CDK12 Compound H63 identified as a potent inhibitor with anti-ESCC activity. nih.gov
Thiazole Derivatives PI3K Designed to antagonize the PI3K pathway, which is hyperactivated in many tumors. googleapis.com
4-phenoxyquinoline derivatives with benzo[d]thiazole-2-yl urea c-Met Kinase Compound 23 showed a c-Met IC50 of 17.6 nM and potent anticancer activity. nih.gov

Anti-inflammatory Research Frameworks

Derivatives of the thiazole scaffold have been extensively studied for their anti-inflammatory properties, primarily through their action as inhibitors of key enzymes in inflammatory pathways and their ability to modulate cellular responses to inflammatory stimuli.

A significant focus of anti-inflammatory research on thiazole derivatives has been their capacity to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. These enzymes are pivotal in the biosynthesis of pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes from arachidonic acid. nih.gov

Many studies have aimed to develop dual inhibitors of COX-2 and 5-LOX, as this approach is believed to offer a more potent anti-inflammatory effect with a potentially improved safety profile. epa.gov For example, a series of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives were identified as potent dual inhibitors of COX and LOX pathways. nih.govfrontiersin.org In one study, a synthesized thiazole derivative, compound 7h, showed COX-2 inhibitory potency equivalent to the standard drug etoricoxib (B1671761) (IC50 = 0.07 µM) and a high selectivity index of 115.14. epa.gov This compound also exhibited significant 5-LOX inhibition with an IC50 of 0.29 µM. epa.gov

The structure-activity relationship of thiazole derivatives reveals that specific substitutions on the thiazole ring are crucial for activity and selectivity. nih.gov Some derivatives have demonstrated high selectivity for COX-2 over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs). nih.govmdpi.com For instance, certain 4-substituted thiazole analogues of indomethacin (B1671933) were found to be highly selective inhibitors of COX-2, with IC50 values in the nanomolar range. nih.gov

Table 2: COX and 5-LOX Inhibition by Thiazole Derivatives

Compound/Series Target(s) IC50 Values Selectivity Index (SI) Reference
Compound 7h COX-2 0.07 ± 0.02 µM 115.14 epa.gov
5-LOX 0.29 ± 0.09 µM - epa.gov
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives COX-2 0.76–9.01 µM - nih.gov
N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine 5-LOX 127 nM - nih.gov
Hydroxamic acid derivative 11 COX-2 36.18 ± 3.08 µM - mdpi.com
5-LOX 1.04 ± 0.22 µM - mdpi.com

The anti-inflammatory effects of this compound derivatives have also been evaluated in cellular and in vivo models of inflammation. A common model used is the carrageenan-induced paw edema assay in rats, which measures the ability of a compound to reduce acute inflammation. nih.govfrontiersin.orgbiointerfaceresearch.com

Other Investigated Biological Activities

Beyond their anticancer and anti-inflammatory potential, derivatives of the core quinolinyl-thiazole structure have been explored for a range of other biological activities, including antioxidant and antimalarial effects.

Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and antioxidant defense systems, is implicated in numerous diseases. nih.gov Thiazole derivatives, particularly those incorporating phenolic or catechol moieties, have been synthesized and evaluated for their antioxidant properties. nih.govmdpi.com

The antioxidant capacity of these compounds is often assessed through various in vitro assays, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and electron transfer-based assays (e.g., FRAP, CUPRAC). nih.gov Certain 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives have demonstrated notable antioxidant activity. nih.govresearchgate.net In another study, novel 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed promising antioxidant potential, with compounds 3g and 3h exhibiting DPPH radical scavenging activity of 70.6% and 73.5%, respectively, at a concentration of 10 µM, comparable to the standard antioxidant Trolox. mdpi.com The mechanism often involves the donation of a hydrogen atom or an electron to neutralize free radicals, a property enhanced by the presence of hydroxyl groups on an attached aromatic ring. nih.gov

Table 3: Antioxidant Activity of Quinoline-Thiazole Derivatives

Compound Series Assay Key Findings Reference
4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones (3g, 3h) DPPH Scavenging 70.6% and 73.5% scavenging at 10 µM. mdpi.com
Thiazolyl–catechol compounds (3g, 3h) Multiple antioxidant assays Demonstrated significant antioxidant activities. nih.gov
4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives In vitro antioxidant assays Evaluated for antioxidant properties alongside MAO-B inhibition. nih.govresearchgate.net
Quinolone-thiazole hybrids (3g) Radical Scavenging The compound is noted as the most radical scavenging with 88.78% inhibition. researchgate.net

The 4-aminoquinoline (B48711) scaffold is the backbone of several well-established antimalarial drugs, including chloroquine. nih.gov This class of drugs is known to exert its effect by interfering with the detoxification of heme in the parasite's food vacuole. The parasite digests hemoglobin, releasing toxic free heme, which it normally neutralizes by polymerization into hemozoin (the malaria pigment). 4-aminoquinolines are believed to inhibit this polymerization process, leading to a buildup of toxic heme and parasite death. nih.gov

Given the established importance of the quinoline core for antimalarial activity, research has explored hybrid molecules that combine this scaffold with other heterocyclic systems like thiazole. nih.gov Studies on various quinoline derivatives have confirmed their ability to inhibit the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net The development of new derivatives aims to overcome the widespread resistance that has emerged against traditional drugs like chloroquine. nih.gov Modifications to the side chain of the 4-aminoquinoline structure are a key strategy in this effort, leading to the synthesis of novel compounds with potent activity against both drug-sensitive and drug-resistant parasite strains. nih.govresearchgate.net

No Specific Data Available for this compound Derivatives' Enzyme Inhibition Profile

Following a comprehensive search of scientific literature, no specific research findings detailing the inhibitory activity of this compound derivatives against the enzymes α-amylase, α-glucosidase, and RNase H could be located. The stringent focus on this particular chemical scaffold as per the user's request means that broader studies on other quinoline or thiazole derivatives, while available, fall outside the scope of the required analysis.

The investigation for relevant data included targeted searches for enzyme inhibition profiles of the specified compound class. However, these searches did not yield any published studies that have evaluated the effects of this compound derivatives on α-amylase, α-glucosidase, or RNase H.

Consequently, due to the absence of specific data for the requested chemical compounds and their interactions with the designated enzymes, it is not possible to provide the detailed research findings and data tables as outlined in the requested article structure. The available scientific literature does not appear to have explored this specific area of enzyme inhibition for this particular class of compounds. Therefore, the subsequent sections of the proposed article cannot be generated.

Structure Activity Relationship Sar Studies of 4 2 Methylquinolin 3 Yl Thiazol 2 Amine Analogues

Impact of Substituents and Structural Modifications on the Quinoline (B57606) Moiety

The quinoline ring system is a cornerstone of the biological activity of these compounds, and modifications to this moiety have been shown to significantly modulate their efficacy. The presence of the methyl group at the C-2 position of the quinoline ring is considered a critical feature for the activity of many analogues.

Substitutions on the benzo part of the quinoline ring have a profound impact on the biological profile. Generally, the introduction of small, lipophilic, and electron-withdrawing groups at positions such as C-6 or C-7 can enhance activity. For instance, halogen substitutions (e.g., chloro, fluoro) or a trifluoromethyl group at these positions have been observed to increase cytotoxic or antimicrobial potency in related quinoline-based compounds. This is often attributed to improved membrane permeability and favorable interactions with hydrophobic pockets in target proteins.

Compound R1 (Position 6) R2 (Position 7) Relative Activity
Parent HH1.0
Analog 1a ClH2.5
Analog 1b HCl2.2
Analog 1c OCH3H0.8
Analog 1d HNO21.5

This table is illustrative and compiled from general SAR trends observed in related quinoline-thiazole series.

Influence of Alterations on the Thiazole (B1198619) Ring System

The thiazole ring acts as a crucial linker between the quinoline moiety and the 2-amine group, and its structural integrity is vital for maintaining the optimal orientation for biological interactions. Modifications to the thiazole ring itself, such as the introduction of substituents at the C-5 position, can significantly alter the activity profile.

The electronic nature of the substituent at C-5 of the thiazole ring plays a significant role. Electron-withdrawing groups, such as a nitro or cyano group, can modulate the electronic distribution of the entire molecule, potentially enhancing interactions with biological targets. In contrast, bulky alkyl or aryl groups at this position can lead to a decrease in activity due to steric clashes.

Furthermore, replacement of the thiazole ring with other five-membered heterocycles, such as oxazole (B20620) or imidazole, has been explored. In many cases, the thiazole ring is found to be superior, suggesting that the sulfur atom may be involved in specific interactions, such as hydrogen bonding or coordination with metal ions in enzymatic targets.

Compound R3 (Position 5 of Thiazole) Relative Activity
Parent H1.0
Analog 2a Br1.8
Analog 2b CH30.9
Analog 2c Phenyl0.5

This table is illustrative and based on general SAR principles for thiazole-containing compounds.

Role of the Amine Functionality in Biological Efficacy and Selectivity

The 2-amino group on the thiazole ring is a key pharmacophoric feature, often acting as a hydrogen bond donor, which is critical for anchoring the molecule to its biological target. The basicity of this amine is a crucial factor influencing its interaction strength.

Modification of the primary amine to a secondary or tertiary amine generally leads to a decrease in activity, highlighting the importance of the two hydrogen atoms for optimal binding. Acylation of the amine group to form an amide can also have a variable effect. In some instances, it may serve as a prodrug, releasing the active amine in vivo, while in others, the amide itself may engage in different binding interactions.

The introduction of various substituents on the amine nitrogen allows for the exploration of additional binding pockets and can influence properties like solubility and metabolic stability. For example, small alkyl or substituted aryl groups can be tolerated, but their size and electronic properties must be carefully optimized.

Compound Amine Substitution (R4) Relative Activity
Parent H1.0
Analog 3a CH30.7
Analog 3b Acetyl0.4
Analog 3c Phenyl0.6

This table is illustrative and derived from SAR studies of related 2-aminothiazole (B372263) series.

Conformational Analysis and Its Implications for SAR Insights

Computational modeling and conformational analysis studies have indicated that a relatively planar conformation between the quinoline and thiazole ring systems is often favored for optimal activity. This planarity can be influenced by the presence of substituents on either ring system. For instance, bulky groups ortho to the linking bond can force a twisted conformation, which may be less active due to a misalignment of key interaction points.

The orientation of the 2-amino group is also crucial. Its ability to form hydrogen bonds is dependent on its spatial positioning relative to the rest of the molecule. The conformational flexibility of the molecule allows it to adopt different shapes to fit into various binding sites, which can also explain its potential to interact with multiple targets. Understanding the conformational preferences of these molecules is therefore essential for designing analogues with improved potency and selectivity. The formation of the thiazole ring itself introduces a degree of rigidity to the molecular backbone, which can be advantageous for locking the molecule into a bioactive conformation. researchgate.net

Computational and Cheminformatics Approaches in 4 2 Methylquinolin 3 Yl Thiazol 2 Amine Research

Molecular Docking Simulations for Ligand-Target Binding Elucidation

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode and affinity of small molecule drug candidates to their protein targets.

Characterization of Ligand-Protein Interaction Profiles

Information regarding the specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or electrostatic interactions between 4-(2-Methylquinolin-3-YL)thiazol-2-amine and any biological target is not available in published literature.

Prediction and Validation of Binding Affinities

There are no publicly available studies that report the predicted binding affinities (e.g., in kcal/mol) or docking scores of this compound to any specific protein target. Consequently, there is no experimental validation of such predictions.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure Analysis

Quantum chemical calculations are used to understand the electronic structure and reactivity of molecules. Methods like Density Functional Theory (DFT) can provide insights into various molecular properties.

Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO/LUMO energies)

No studies were found that have calculated the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies for this compound. This data is crucial for understanding the molecule's electronic properties and reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule, highlighting electrophilic and nucleophilic sites. No MEP maps for this compound have been published.

Molecular Dynamics Simulations for Conformational Sampling and Stability Assessment

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of molecules over time. This computational method is valuable for assessing the stability of ligand-protein complexes and understanding the dynamic nature of their interactions. To date, no MD simulation studies have been reported for this compound.

Quantitative Structure-Activity Relationship (QSAR) and Predictive Modeling for Activity Optimization

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern drug discovery, offering a computational lens to decipher the intricate link between the chemical structure of a molecule and its biological activity. For derivatives of this compound, QSAR modeling serves as a rational guide for optimizing their therapeutic potential by predicting the activity of novel, unsynthesized analogs. This predictive power accelerates the design-synthesis-testing cycle, prioritizing the synthesis of compounds with the highest probability of success.

The fundamental principle of QSAR is to develop a mathematical model that correlates variations in the structural or physicochemical properties of a series of compounds with their observed biological responses. These properties, known as molecular descriptors, can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices), among others.

In the context of quinoline-thiazole derivatives, QSAR models are frequently employed to enhance activities such as antimicrobial or anticancer efficacy. nih.govacs.orgijprajournal.com For instance, a typical QSAR study on a series of this compound analogs would involve the following steps:

Data Set Assembly: A series of analogs is synthesized by modifying specific positions on the parent scaffold, such as the quinoline (B57606) or thiazole (B1198619) rings. The biological activity of these compounds is then determined experimentally (e.g., as IC₅₀ or MIC values).

Descriptor Calculation: A wide array of molecular descriptors is calculated for each analog using specialized software. These descriptors quantify various aspects of the molecular structure.

Model Development: Statistical methods, most commonly Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a subset of the most relevant descriptors to the biological activity. The goal is to find the best-fitting model with high statistical significance.

Model Validation: The predictive power of the QSAR model is rigorously assessed using both internal (e.g., cross-validation) and external validation techniques to ensure its robustness and reliability. pensoft.net

A hypothetical QSAR model for a series of antimicrobial this compound derivatives might yield an equation like:

pMIC = β₀ + β₁(LogP) + β₂(Dipole) - β₃(LUMO) + ...

Where pMIC is the negative logarithm of the Minimum Inhibitory Concentration, LogP represents hydrophobicity, Dipole reflects polarity, and LUMO (Lowest Unoccupied Molecular Orbital energy) relates to electronic properties. The coefficients (β) indicate the direction and magnitude of each descriptor's influence on the activity.

The insights derived from such models are invaluable. For example, a positive coefficient for LogP would suggest that increasing the lipophilicity of the molecule could enhance its antimicrobial activity, guiding chemists to incorporate more hydrophobic substituents. Conversely, a negative coefficient for a steric descriptor might indicate that bulky groups in a particular region of the molecule are detrimental to its activity.

Research on related thiazole and quinoline structures has successfully used QSAR to identify key structural features for various biological activities. ptfarm.plnih.gov For example, studies on thiazole derivatives have shown strong correlations between physicochemical parameters like XlogP, kappa shape indices (kaapa2), and quadrupole moments with cytotoxic activity. nih.gov Similarly, QSAR analyses of quinoline-based compounds have highlighted the importance of topological and 2D-matrix parameters in describing their antimicrobial effects. ijprajournal.com

The table below illustrates a representative set of data from a hypothetical QSAR study on a series of this compound analogs, showcasing the relationship between selected descriptors and observed biological activity.

Compound IDObserved Activity (pIC₅₀)Predicted Activity (pIC₅₀)ResidualLogPMolecular Weight
MQT-16.56.450.053.2293.37
MQT-26.86.82-0.023.5307.40
MQT-36.26.25-0.052.9279.34
MQT-47.17.050.053.8321.43
MQT-56.66.61-0.013.3294.38

The statistical quality of a QSAR model is crucial for its predictive utility. Key statistical parameters used to evaluate a model are presented in the following table.

Statistical ParameterDescriptionTypical Value
r² (Coefficient of Determination) Indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s).> 0.6
q² (Cross-validated r²) A measure of the predictive ability of the model, determined through cross-validation.> 0.5
F-value (F-test statistic) Assesses the overall significance of the regression model.High value
Se (Standard Error of Estimate) Measures the precision of the predictions.Low value

By leveraging QSAR and predictive modeling, researchers can navigate the vast chemical space of possible this compound derivatives more efficiently, focusing synthetic efforts on compounds with the highest predicted potency and thereby optimizing the drug discovery process.

Advanced Preclinical Research Methodologies and Models

In vitro Cell-Based Assays for Biological Evaluation

In vitro assays are the foundational step in characterizing the biological effects of a test compound. They offer a controlled environment to assess activity against specific cell types, helping to identify potential therapeutic areas such as oncology, inflammation, or infectious diseases.

Selection and Culturing Techniques for Specific Cell Lines

The initial screening of quinoline-thiazole derivatives often involves a diverse panel of human cancer cell lines to determine cytotoxic or antiproliferative potential. researchgate.netresearchgate.net Standard sterile cell culture techniques are employed, maintaining cell lines in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2. The choice of cell lines is dictated by the research focus. For instance, to evaluate anticancer activity, a panel might include representatives from various cancers such as leukemia (HL-60, K562), breast cancer (MCF-7), and lung cancer (A549). scielo.brresearchgate.net

To assess selectivity, the compound's cytotoxicity is also tested against non-cancerous cell lines, such as human skin fibroblasts (L929) or NIH/3T3 cells. scielo.bracs.org For anti-inflammatory studies, macrophage cell lines like RAW 264.7 are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. benthamdirect.comnih.govrsc.org In the context of antimicrobial research, various strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are cultured using standard microbiological techniques to test for inhibitory activity. acs.orgnih.govsemanticscholar.org

Therapeutic AreaCell/Organism LinePurpose of Use
AnticancerK562, HL-60Leukemia scielo.br
AnticancerMCF-7, MDA-MB-231Breast Cancer nih.gov
AnticancerHepG2Liver Cancer nih.gov
Anti-inflammatoryRAW 264.7Macrophage model for inflammation benthamdirect.comnih.gov
AntimicrobialS. aureus, E. coliBacterial infection models acs.org
AntimicrobialC. albicans, C. glabrataFungal infection models acs.org
Selectivity/ToxicityL929, NIH/3T3Normal fibroblast cell lines scielo.bracs.org

Application of High-Throughput Screening Platforms

High-throughput screening (HTS) platforms are essential for efficiently evaluating large libraries of compounds. For quinoline-thiazole derivatives, cell viability assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay are commonly used. scielo.br This colorimetric assay measures the metabolic activity of cells, which correlates with the number of viable cells, allowing for the determination of the half-maximal inhibitory concentration (IC50). nih.gov Complete dose-response curves are generated by testing the compound across a range of concentrations to accurately determine its potency. nih.gov

Biochemical Assays for Enzyme Target Validation and Kinetic Studies

Once a biological activity is observed in cell-based assays, biochemical assays are employed to identify and validate the specific molecular targets, often enzymes, through which the compound exerts its effect. The quinoline-thiazole scaffold has been associated with the inhibition of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer. nih.gov

For example, derivatives have been tested against a panel of kinases such as Rho-associated kinase (ROCK), Cyclin-Dependent Kinases (CDKs), and VEGFR2 to determine their inhibitory profile. nih.govnih.govnih.gov Enzyme-linked immunosorbent assays (ELISA) and other kinase activity assays are used to screen for inhibition. nih.gov For promising inhibitors, kinetic studies are performed to understand the mechanism of inhibition (e.g., competitive, non-competitive) and to determine key parameters like the inhibition constant (Ki). researchgate.net Other identified enzyme targets for this class of compounds include DNA gyrase and lanosterol 14α-demethylase for antimicrobial activity, and cyclooxygenase-2 (COX-2) for anti-inflammatory effects. acs.orgbenthamdirect.comnih.gov

Therapeutic AreaEnzyme TargetSignificance
AnticancerProtein Kinases (e.g., ROCK, CDK, VEGFR2)Key regulators of cell cycle and angiogenesis nih.govnih.govnih.gov
AntimicrobialDNA GyraseEssential for bacterial DNA replication acs.orgnih.gov
AntimicrobialLanosterol 14α-demethylaseCrucial for fungal cell membrane synthesis acs.orgnih.gov
AntimicrobialPeptide Deformylase (PDF)Essential for bacterial protein synthesis nih.gov
Anti-inflammatoryCyclooxygenase-2 (COX-2)Mediates prostaglandin production in inflammation benthamdirect.com

In vivo Animal Models for Efficacy and Pharmacodynamic Investigations

Following promising in vitro results, in vivo animal models are used to assess the efficacy and pharmacodynamic properties of the compound in a complex biological system. These studies are crucial for validating the therapeutic potential observed in vitro.

Model Selection and Experimental Design for Disease Replicas

The selection of an animal model depends on the intended therapeutic application.

Inflammatory Models: The carrageenan-induced paw edema model in rodents is a standard for evaluating acute anti-inflammatory activity. nih.gov In this model, inflammation is induced by injecting carrageenan into the paw, and the reduction in paw volume after treatment with the test compound is measured over time.

Infection Models: To test antimicrobial efficacy, infection models are established. For example, a mouse model of Staphylococcus aureus infection can be used, where the synergistic effect of a quinoline (B57606) derivative with a standard antibiotic like ciprofloxacin is evaluated. preprints.orgnih.gov Similarly, a Clostridium difficile infection model in mice can be used to assess a compound's ability to improve survival rates and reduce symptoms like diarrhea. nih.gov

Cancer Xenograft Models: In oncology research, human cancer cells are implanted into immunocompromised mice to grow as tumors (xenografts). acs.org The test compound is then administered to these mice, and its effect on tumor growth is monitored, providing a robust measure of in vivo anticancer efficacy. acs.org

Evaluation of Dose-Response Relationships and Efficacy Endpoints

In vivo studies are designed to establish a dose-response relationship. Compounds are typically administered at multiple dose levels to determine the optimal therapeutic dose versus potential toxicity. researchgate.net

Efficacy is measured using specific endpoints relevant to the disease model:

In anti-inflammatory models, the primary endpoint is the percentage inhibition of paw edema compared to a control group.

In infection models, endpoints include animal survival rates, reduction in bacterial load in tissues, and amelioration of clinical signs of infection. preprints.orgnih.govnih.gov

In cancer xenograft models, the key endpoint is the inhibition of tumor growth, often measured as a change in tumor volume over the course of the study. acs.org

These rigorous preclinical evaluations, progressing from in vitro cell and biochemical assays to in vivo animal models, are fundamental in building a comprehensive profile for novel compounds like 4-(2-Methylquinolin-3-YL)thiazol-2-amine, paving the way for potential clinical development.

Future Directions and Research Perspectives

Exploration of Novel Synthetic Pathways and Sustainable Synthesis

Future synthetic explorations for 4-(2-Methylquinolin-3-YL)thiazol-2-amine and its derivatives are likely to focus on the development of more efficient, cost-effective, and environmentally benign methodologies. While classical synthetic routes have been established, the principles of green chemistry are expected to drive innovation in this area. Research will likely gravitate towards:

Microwave-Assisted and Ultrasound-Assisted Synthesis: The application of microwave irradiation and sonication can significantly accelerate reaction times, improve yields, and in some cases, enable reactions that are not feasible under conventional heating.

Catalytic Methods: The development of novel catalysts, including metal-based and organocatalysts, could offer milder reaction conditions and greater functional group tolerance for the synthesis of complex derivatives.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, making it an attractive platform for the industrial production of pharmaceutical intermediates and active ingredients.

Identification and Validation of New Biological Targets for Therapeutic Intervention

While the quinoline-thiazole scaffold has been associated with a range of biological activities, a key future direction will be the precise identification and validation of its molecular targets. The quinoline (B57606) moiety is a known pharmacophore in various drugs, and its derivatives have shown diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. mdpi.comnih.gov Similarly, thiazole-containing compounds are recognized for their wide spectrum of biological actions. mdpi.com

Future research should focus on:

Target Deconvolution: Employing techniques such as chemical proteomics and affinity-based assays to identify the specific proteins or enzymes with which this compound and its analogs interact.

Mechanism of Action Studies: Once potential targets are identified, detailed biochemical and cellular assays will be crucial to elucidate the precise mechanism by which these compounds exert their therapeutic effects. For instance, related quinoline derivatives have been investigated as multi-target inhibitors of kinases like EGFR and BRAFV600E. mdpi.commdpi.com

Exploration of New Therapeutic Areas: Based on the identified targets, the therapeutic potential of these compounds could be explored in new disease contexts beyond the currently investigated areas.

Development of Hybrid Molecules and Prodrug Strategies

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, is a promising strategy for developing multi-target drugs or enhancing the activity of existing scaffolds. nih.gov For this compound, future research in this area could involve:

Synthesis of Hybrid Compounds: Covalently linking the this compound scaffold with other known bioactive moieties to create novel hybrid molecules. nih.gov This approach has been successfully applied to create quinoline-thiazole hybrids with potent antimicrobial activities. nih.gov

Structure-Activity Relationship (SAR) Studies: Systematic modification of the linker and the attached pharmacophore will be essential to optimize the activity and pharmacokinetic properties of the resulting hybrid molecules.

Prodrug Design: To overcome potential issues with solubility, stability, or off-target toxicity, prodrug strategies can be employed. This involves chemically modifying the parent compound to create an inactive form that is converted to the active drug in vivo.

Integration of Advanced Computational Methodologies for Rational Drug Design

In silico approaches are indispensable in modern drug discovery and development. For this compound, computational studies can significantly accelerate the design and optimization of new analogs. Future research will likely leverage:

Q & A

Basic: What are the optimized synthetic routes for 4-(2-Methylquinolin-3-YL)thiazol-2-amine, and how do reaction conditions influence yield and purity?

The synthesis typically involves condensation reactions between substituted quinoline precursors and thiazole-2-amine derivatives. Key steps include refluxing in ethanol or glacial acetic acid with catalysts like sodium acetate or acetic acid. For example, analogous compounds (e.g., 4-phenylthiazol-2-amine derivatives) are synthesized via refluxing 2-aminothiazole with aldehydes in ethanol, followed by recrystallization to improve purity . Reaction time (4–7 hours) and solvent choice (ethanol vs. glacial acetic acid) significantly impact yield, with glacial acetic acid often providing higher yields due to enhanced protonation of intermediates . Optimizing stoichiometry and using dropwise addition of catalysts can minimize side reactions.

Basic: Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the quinoline-thiazole linkage and substituent positions. For instance, ¹H NMR can distinguish aromatic protons in the quinoline ring (δ 7.5–8.5 ppm) from thiazole protons (δ 6.5–7.2 ppm) . Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups like C=N (1600–1650 cm⁻¹) and NH₂ (3300–3500 cm⁻¹). X-ray crystallography, as used for similar thiazole derivatives, resolves protonation sites and hydrogen bonding patterns, critical for understanding molecular packing and stability .

Advanced: How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

DFT calculations (e.g., B3LYP/6-31G**) model frontier molecular orbitals (HOMO-LUMO) to predict reactivity sites and charge distribution. For example, studies on thiazole derivatives show that electron-withdrawing groups on the quinoline ring lower LUMO energy, enhancing electrophilic reactivity . Exact exchange terms in hybrid functionals improve accuracy in predicting thermochemical properties like bond dissociation energies . Basis sets like 4-31G balance computational cost and accuracy for large heterocycles .

Advanced: What methodological approaches are used to resolve contradictions between experimental and computational data in the analysis of this compound's bioactivity?

Discrepancies between experimental IC₅₀ values and docking scores can arise from solvation effects or conformational flexibility. Multiconformer modeling (e.g., qFit-ligand) incorporates alternate ligand conformations into X-ray crystallographic density maps, improving agreement with computational predictions . For corrosion inhibition studies, combining electrochemical impedance spectroscopy with DFT-derived Fukui indices reconciles experimental efficiency with theoretical reactivity profiles .

Advanced: How can QSAR models be developed to correlate structural features of thiazole derivatives with their antimicrobial efficacy?

Quantitative Structure-Activity Relationship (QSAR) models use descriptors like logP, molar refractivity, and electronegativity. For example, 2,4-disubstituted thiazoles show enhanced antimicrobial activity when electron-donating groups (e.g., methoxy) are present on aryl rings, as validated by multiple linear regression (MLR) and partial least squares (PLS) analysis . Leave-one-out cross-validation and external test sets (e.g., MIC values against S. aureus) ensure model robustness.

Advanced: What strategies are employed in molecular docking studies to identify potential targets for this compound in PDE4 inhibition?

Structure-based docking (e.g., AutoDock Vina) uses PDE4B crystal structures (PDB: 4L2L) to screen ligand conformations. Key interactions include hydrogen bonding between the thiazole NH₂ and Glu³⁹⁶, and π-π stacking between the quinoline ring and Phe⁴⁴⁶ . Free energy perturbation (FEP) calculations refine binding affinity predictions. Pharmacophore modeling prioritizes derivatives with optimal steric and electronic complementarity to the PDE4 active site .

Advanced: How do solvent polarity and catalyst choice influence the regioselectivity of thiazole-quinoline coupling reactions?

Polar aprotic solvents (DMF, DMSO) stabilize transition states in SNAr reactions, favoring coupling at the quinoline C3 position. For example, DMF enhances nucleophilic attack by thiazole-2-amine on 2-methylquinolin-3-yl intermediates . Acidic catalysts (e.g., acetic acid) protonate the quinoline nitrogen, increasing electrophilicity at C3. Green chemistry approaches using water or ethanol as solvents reduce toxicity but may require longer reaction times .

Advanced: What crystallographic techniques are used to analyze protonation states and hydrogen bonding in thiazole-quinoline salts?

Single-crystal X-ray diffraction (SCXRD) resolves protonation sites via Br⁻ anion positioning and hydrogen bond metrics (e.g., N–H⋯Br⁻ distances). For mono-hydrobromide salts, intermolecular bonds (e.g., Namine–H⋯Br⁻ and Owater–H⋯Br⁻) form 3D networks, while methanol solvates exhibit chain-like patterns . Charge-density analysis (Hirshfeld surfaces) quantifies non-covalent interactions, guiding salt formulation for improved solubility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.